2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole
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Overview
Description
2-((4-Fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and an o-tolyl group attached to the imidazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for the color of human skin, eyes, and hair .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . The presence of the 4-fluorobenzyl moiety at the R position enhances the potency of the compound
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, reducing the production of melanin . This can lead to a decrease in pigmentation, which may be desirable in the treatment of hyperpigmentation disorders. The compound’s effect on other biochemical pathways is currently unknown and warrants further investigation.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of melanin production due to the inhibition of tyrosinase This can result in a decrease in skin pigmentation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Substituents: The phenyl, o-tolyl, and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions. For instance, the reaction of 4-fluorobenzyl chloride with thiourea can yield the 4-fluorobenzylthio group.
Final Assembly: The final compound is obtained by coupling the substituted imidazole with the appropriate aryl halides under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Comparison with Similar Compounds
- 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one
- 3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Comparison:
- Structural Differences: While these compounds share the 4-fluorobenzylthio group, they differ in their core structures (imidazole vs. quinazolinone vs. triazole).
- Unique Features: 2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole is unique due to its specific combination of substituents on the imidazole ring, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-17-7-5-6-10-21(17)26-22(19-8-3-2-4-9-19)15-25-23(26)27-16-18-11-13-20(24)14-12-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKKVNBZSOULTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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